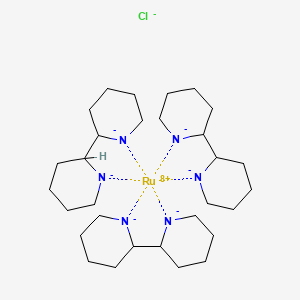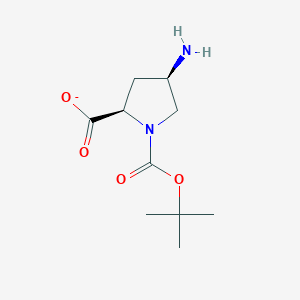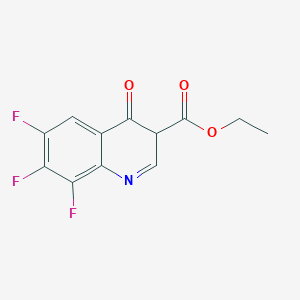![molecular formula C26H37N5O3 B12357881 N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B12357881.png)
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZD4547 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. This compound has shown significant promise in preclinical and clinical studies for its ability to inhibit the activity of fibroblast growth factor receptors 1, 2, and 3. These receptors play crucial roles in various biological processes, including tissue repair, hematopoiesis, angiogenesis, and embryonic development .
Métodos De Preparación
The synthesis of AZD4547 involves multiple steps, including the formation of key intermediates and the final coupling reactionsIndustrial production methods often involve optimizing these steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
AZD4547 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
AZD4547 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of fibroblast growth factor receptors in various biological processes. In biology, it helps researchers understand the signaling pathways involved in cell growth and differentiation. In medicine, AZD4547 is being investigated for its potential to treat various cancers, including lung, breast, and ovarian cancers. Its ability to inhibit fibroblast growth factor receptor signaling makes it a promising candidate for targeted cancer therapy .
Mecanismo De Acción
The mechanism of action of AZD4547 involves the inhibition of fibroblast growth factor receptor tyrosine kinases. By binding to the ATP-binding site of these receptors, AZD4547 prevents their activation and subsequent signaling. This inhibition disrupts downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and migration. As a result, AZD4547 can effectively inhibit the growth of fibroblast growth factor receptor-dependent tumors .
Comparación Con Compuestos Similares
AZD4547 is unique in its high selectivity for fibroblast growth factor receptors 1, 2, and 3, compared to other similar compounds. Other fibroblast growth factor receptor inhibitors, such as BGJ398 and PD173074, also target these receptors but may have different selectivity profiles and off-target effects. For example, BGJ398 is known to inhibit fibroblast growth factor receptor 4 in addition to fibroblast growth factor receptors 1, 2, and 3, while PD173074 has broader kinase inhibition activity. The high selectivity of AZD4547 for fibroblast growth factor receptors 1, 2, and 3 makes it a valuable tool for studying fibroblast growth factor receptor signaling and a promising candidate for targeted cancer therapy .
Propiedades
Fórmula molecular |
C26H37N5O3 |
|---|---|
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide |
InChI |
InChI=1S/C26H37N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-12,14,17-18,21,25,27,29-30H,5,8,13,15-16H2,1-4H3,(H,28,32)/t17-,18+,21?,25? |
Clave InChI |
BLCDDAPQBCFNFR-WJARWMRMSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)C(=O)NC3CC(NN3)CCC4=CC(=CC(=C4)OC)OC |
SMILES canónico |
CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3CC(NN3)CCC4=CC(=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12357799.png)
![Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1Alpha,2y,4y,5Alpha,7y)]-[CAS]](/img/structure/B12357806.png)
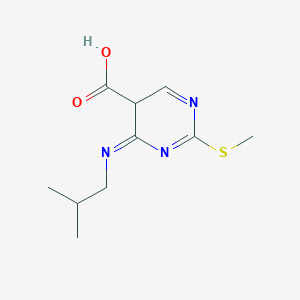
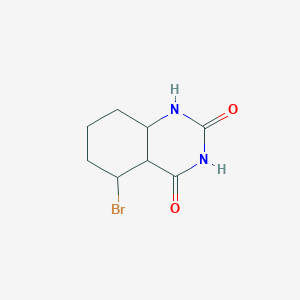
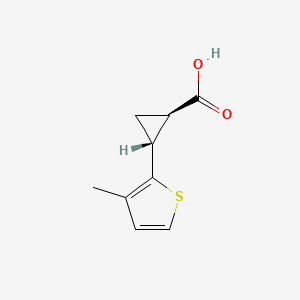
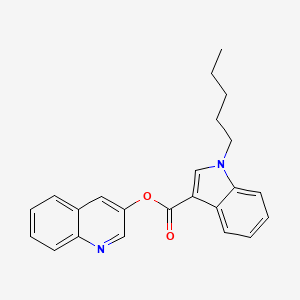
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,monohydrochloride](/img/structure/B12357852.png)
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;(E)-but-2-enedioic acid](/img/structure/B12357856.png)
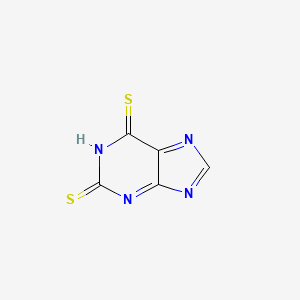

![6-Methyl-5,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12357870.png)
